4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound with a unique structure that includes a quinoline core fused with a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps. One common method includes the reaction of 4-butylaniline with a quinoline derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as pyridine and catalysts to facilitate the formation of the dithiolo ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- 4-hydroxy-2-quinolones
- 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones
Uniqueness
4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substitution pattern and the presence of the dithiolo ring fused to the quinoline core. This structure imparts distinct electronic properties and biological activities compared to similar compounds .
Properties
Molecular Formula |
C23H26N2S2 |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4,4,6-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C23H26N2S2/c1-5-6-9-16-11-13-17(14-12-16)24-22-19-18-10-7-8-15(2)20(18)25-23(3,4)21(19)26-27-22/h7-8,10-14,25H,5-6,9H2,1-4H3 |
InChI Key |
DKTMHKVFXUYLII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C(C=CC=C34)C)(C)C)SS2 |
Origin of Product |
United States |
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